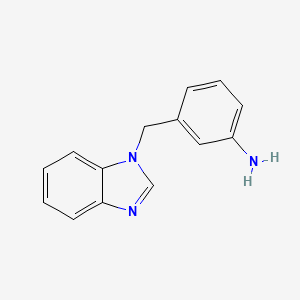

![molecular formula C18H10ClN3OS2 B2747721 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 1321819-69-5](/img/structure/B2747721.png)

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

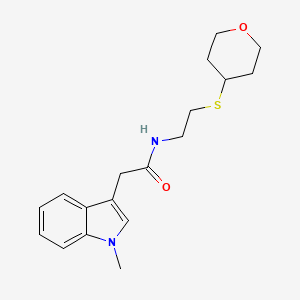

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. Thiazoles are aromatic five-membered rings containing one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a carboxamide group (-CONH2), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), and a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the prop-2-yn-1-yl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be largely planar due to the presence of the aromatic benzo[d]thiazole rings. The prop-2-yn-1-yl group would likely project out from this plane. The presence of the carboxamide group could also influence the overall shape of the molecule, as it can participate in hydrogen bonding .Chemical Reactions Analysis

As a benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .科学的研究の応用

1. Corrosion Inhibition Benzothiazole derivatives, such as those similar to the specified chemical, have been found effective as corrosion inhibitors for carbon steel in acidic environments. Studies reveal that these inhibitors offer extra stability and high inhibition efficiencies, acting through physical and chemical adsorption onto metal surfaces (Hu et al., 2016).

2. Synthesis of Novel Compounds Benzothiazole derivatives play a critical role in the synthesis of new chemical compounds, contributing to the development of new materials and drugs. These derivatives are utilized in various synthetic pathways, leading to the creation of a wide range of heterocyclic compounds with potential applications in medicinal chemistry (Palkar et al., 2017).

3. Building Blocks in Drug Discovery These compounds are also used as building blocks in drug discovery, particularly in the synthesis of hydroxy-substituted derivatives. Their structural versatility allows for the exploration of chemical space around the molecule, aiding in the identification of new ligands and potential therapeutic agents (Durcik et al., 2020).

4. Catalysis Benzothiazole derivatives have been employed in catalytic processes, particularly in the copolymerization of carbon dioxide and epoxides. They serve as effective catalysts or catalyst precursors, enabling the production of polycarbonates and other polymers (Darensbourg et al., 2002).

5. Synthesis of Chemosensors These derivatives are used in the synthesis of chemosensors, particularly for the detection of anions like cyanide. Their unique structural features allow for specific interactions with target analytes, leading to observable changes such as fluorescence quenching or color changes (Wang et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3OS2/c1-2-8-22-16-12(19)4-3-5-14(16)25-18(22)21-17(23)11-6-7-13-15(9-11)24-10-20-13/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWKBUQDAFWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2747645.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)

![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)

![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)

![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)